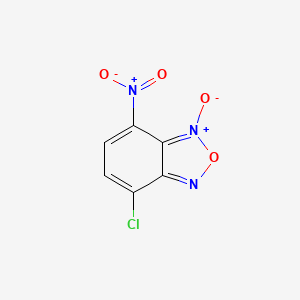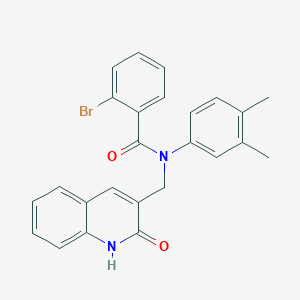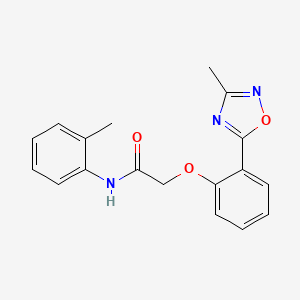
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, commonly known as CHM-1, is a small molecule that has gained attention in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of CHM-1 involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. CHM-1 also targets the STAT3 signaling pathway, which is involved in tumor cell invasion and metastasis. Additionally, CHM-1 has been found to induce autophagy, a process that leads to the degradation of damaged cellular components and can contribute to cancer cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed. CHM-1 has also been shown to inhibit tumor angiogenesis, a process that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CHM-1 is its potent anti-tumor activity in various cancer cell lines, making it a useful tool for investigating cancer biology and developing new cancer therapies. However, one limitation is that the synthesis of CHM-1 is complex and time-consuming, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for CHM-1 research, including:
1. Investigating the efficacy of CHM-1 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
2. Exploring the potential of CHM-1 as a targeted therapy for specific types of cancer, based on their molecular characteristics.
3. Investigating the mechanism of action of CHM-1 in more detail, to better understand its anti-tumor activity.
4. Developing more efficient methods for the synthesis of CHM-1, to make it more accessible for laboratory experiments and potential clinical use.
In conclusion, CHM-1 is a promising candidate for cancer therapy, with potent anti-tumor activity and minimal toxicity in normal cells and tissues. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of CHM-1 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with cyclohexyl isocyanide, followed by the reaction of the resulting product with 2-methylbenzoyl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
CHM-1 has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, liver, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. CHM-1 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-19-15-20(24(28)26-23(19)14-17)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVISPJHDMZGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
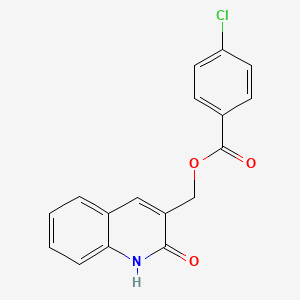
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
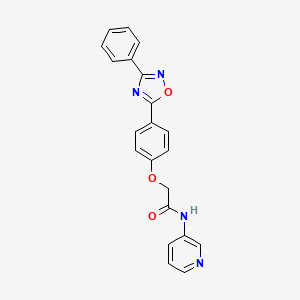
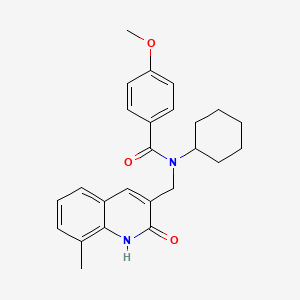
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
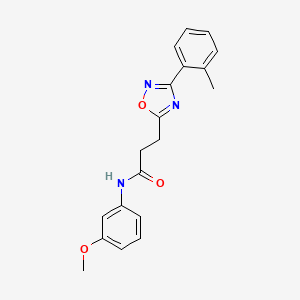
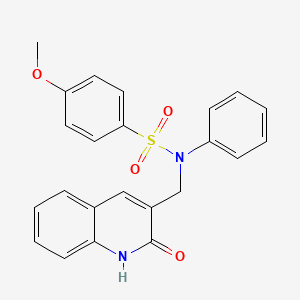

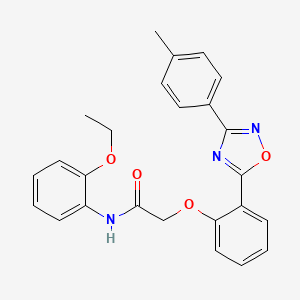
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
